molecular formula C5H4N2O3 B1194825 5-Hydroxypyrazine-2-carboxylic acid CAS No. 34604-60-9

5-Hydroxypyrazine-2-carboxylic acid

Cat. No.: B1194825
CAS No.: 34604-60-9
M. Wt: 140.10 g/mol
InChI Key: CGQFCIHUUCMACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxypyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H4N2O3. It is a derivative of pyrazine, characterized by the presence of a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring. This compound is notable for its role as a metabolite of the anti-tuberculosis drug pyrazinamide .

Biochemical Analysis

Biochemical Properties

5-Hydroxypyrazine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its parent compound, pyrazinamide. It interacts with various enzymes and proteins, including nicotinamidase/pyrazinamidase, which converts pyrazinamide to this compound. This interaction is essential for the drug’s anti-tuberculosis activity. Additionally, this compound has been shown to inhibit the enzyme fatty acid synthase I, which is involved in the synthesis of mycolic acids, a key component of the mycobacterial cell wall .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the stress response and lipid metabolism. In mycobacteria, this compound disrupts the membrane potential and interferes with energy production, leading to cell death . Additionally, it has been reported to modulate the activity of cytochrome P450 enzymes, which play a role in drug metabolism and detoxification .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the active site of nicotinamidase/pyrazinamidase, facilitating the conversion of pyrazinamide to its active form. This binding interaction is crucial for the drug’s efficacy against Mycobacterium tuberculosis. Furthermore, this compound inhibits fatty acid synthase I by binding to its active site, thereby preventing the synthesis of mycolic acids . This inhibition disrupts the integrity of the mycobacterial cell wall, leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been shown to result in sustained inhibition of fatty acid synthase I and disruption of mycobacterial cell wall synthesis . These effects contribute to the compound’s prolonged antimicrobial activity.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed important insights into its therapeutic potential and toxicity. At lower doses, the compound exhibits potent antimicrobial activity against Mycobacterium tuberculosis, effectively reducing bacterial load . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biotransformation of pyrazinamide. The conversion of pyrazinamide to this compound is catalyzed by nicotinamidase/pyrazinamidase . Additionally, this compound can undergo further metabolism, resulting in the formation of various metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to be actively transported into mycobacterial cells via a proton-coupled transporter . Once inside the cell, this compound accumulates in the cytoplasm, where it exerts its antimicrobial effects. The compound’s distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm of mycobacterial cells. It has been observed to accumulate in the cytoplasmic compartment, where it interacts with various enzymes and proteins involved in cellular metabolism . The compound’s localization is influenced by its physicochemical properties, including its ability to diffuse across cellular membranes and its affinity for specific intracellular targets .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles that can replace the hydroxyl group or the carboxylic acid group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while reduction may produce pyrazine-2-carboxylic acid .

Scientific Research Applications

5-Hydroxypyrazine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the hydroxyl group at the 5-position.

    3-Hydroxypyrazine-2-carboxylic acid: Has the hydroxyl group at the 3-position instead of the 5-position.

    5-Methylpyrazine-2-carboxylic acid: Contains a methyl group at the 5-position instead of a hydroxyl group.

Uniqueness: 5-Hydroxypyrazine-2-carboxylic acid is unique due to its specific hydroxylation at the 5-position, which imparts distinct chemical and biological properties. This specific substitution pattern is crucial for its role as a metabolite of pyrazinamide and its subsequent biological activity .

Properties

IUPAC Name

6-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQFCIHUUCMACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188179
Record name 5-Hydroxypyrazinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34604-60-9
Record name 5-Hydroxypyrazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34604-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxypyrazinoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxypyrazinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYPYRAZINE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXYPYRAZINOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2V0DP3ENP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxypyrazine-2-carboxylic acid
Reactant of Route 2
5-Hydroxypyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Hydroxypyrazine-2-carboxylic acid
Reactant of Route 4
5-Hydroxypyrazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Hydroxypyrazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Hydroxypyrazine-2-carboxylic acid
Customer
Q & A

Q1: How is 5-hydroxypyrazine-2-carboxylic acid formed in the human body?

A: this compound is a metabolite of 2-methylpyrazine (2-MeP), a compound found in coffee. Research indicates that after coffee consumption, approximately 26% of ingested 2-MeP is metabolized into this compound and excreted in urine. []

Q2: What is the metabolic fate of other alkylpyrazines found in coffee?

A: Similar to 2-MeP, other alkylpyrazines like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine are also extensively metabolized into their corresponding pyrazine carboxylic acids. These metabolites are then excreted in urine. [] For instance, 2,5-dimethylpyrazine is primarily metabolized into 5-methylpyrazine-2-carboxylic acid, with a 91% recovery rate in urine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.